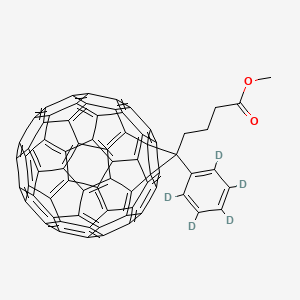

(6,6)-Pentadeuterophenyl C61 butyric AC&

説明

Contextualization of Fullerene Derivatives in Organic Electronics Research

Fullerene derivatives have become indispensable components in the field of organic electronics since the mid-1990s. mdpi.com These molecules, particularly derivatives of Buckminsterfullerene (C60), are widely used as n-type semiconductor materials. chemborun.com Their unique spherical structure and excellent electron-accepting and transport properties make them ideal for applications in organic solar cells (OSCs), organic field-effect transistors (OFETs), and photodetectors. mdpi.comchemborun.comottokemi.comrsc.org

The most prominent application of fullerene derivatives is as the electron acceptor in bulk heterojunction (BHJ) organic solar cells. chemborun.comnih.gov In a typical BHJ device, a blend of a p-type donor polymer and an n-type fullerene acceptor is used to form the photoactive layer. nih.gov The efficiency of these devices relies on the rapid and efficient dissociation of excitons (bound electron-hole pairs) at the donor-acceptor interface. researchgate.net Fullerene derivatives excel in this role due to their high electron mobility. chemborun.com

However, pristine fullerenes suffer from very low solubility in common organic solvents, which complicates their processing into the thin films required for electronic devices. mdpi.com This challenge led to the development of functionalized derivatives, with aip.orgaip.org-Phenyl C61 butyric acid methyl ester (PCBM) becoming the most ubiquitous and well-studied acceptor material for over two decades. mdpi.comchemborun.comwikipedia.org The addition of the phenyl-butyric acid methyl ester group significantly improves solubility, enabling the solution-based fabrication of "printable" and flexible solar cells. mdpi.comwikipedia.org

Significance of Molecular Engineering in Acceptor Materials

The performance of organic electronic devices is intimately linked to the properties of the constituent materials. Molecular engineering provides a strategic approach to tune the optoelectronic characteristics of these materials to optimize device efficiency. rsc.orgacs.org For acceptor materials like fullerene derivatives, molecular engineering aims to modify their chemical structure to achieve desired properties. acs.org

A critical parameter that can be tuned is the material's Lowest Unoccupied Molecular Orbital (LUMO) energy level. mdpi.com The energy difference between the LUMO of the acceptor and the Highest Occupied Molecular Orbital (HOMO) of the donor material dictates the open-circuit voltage (VOC), a key determinant of a solar cell's power conversion efficiency. nih.gov By designing and synthesizing new fullerene derivatives with higher LUMO levels compared to the standard PCBM, it is possible to increase the VOC of the resulting solar cell. mdpi.commdpi.com

Beyond tuning energy levels, molecular engineering also addresses other crucial aspects such as solubility, film morphology, and stability. acs.orgmdpi.com For instance, the creation of bis-adducts of PCBM can alter its electronic properties. mdpi.com Similarly, the development of entirely new non-fullerene acceptors (NFAs) has been a major focus, driven by the limited structural tunability and absorption in the visible spectrum of traditional fullerene derivatives. nih.gov These efforts highlight the central role of rational molecular design in advancing the capabilities of organic semiconductors. rsc.orgresearchgate.net

Rationale for Deuterium (B1214612) Labeling in Material Science Investigations

Deuterium labeling, the selective replacement of hydrogen (protium, ¹H) atoms with their heavier isotope deuterium (²H or D), is a powerful and indispensable tool in material science. resolvemass.caoup.comornl.gov This isotopic substitution introduces subtle but significant changes in the physical and chemical properties of molecules due to the mass difference between hydrogen and deuterium. resolvemass.canih.gov These changes provide unique spectroscopic signatures that are invaluable for detailed material characterization. resolvemass.ca

The most prominent application of deuteration is in conjunction with neutron scattering techniques. ornl.gov Hydrogen and deuterium have markedly different neutron scattering lengths (–3.74 fm for H and +6.67 fm for D). nih.govnih.gov This large difference in how they interact with neutrons creates a significant scattering contrast. nih.gov Researchers can selectively deuterate specific components within a complex material blend, effectively making them "visible" or "invisible" to neutrons. aip.orgnih.gov This contrast-matching technique allows for the precise investigation of polymer conformations, the morphology of polymer blends, and the structure and dynamics of materials at the nanoscale—details often inaccessible to other methods like X-ray scattering. ornl.govnih.gov

Beyond neutron scattering, deuterium labeling is also beneficial for other analytical techniques. In Fourier-transform infrared (FTIR) spectroscopy, the carbon-deuterium (C-D) bond vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, shifting its absorption band to a less crowded region of the spectrum. researchgate.net This shift helps to distinguish between different components in a blend. researchgate.net Deuteration also enhances thermal and oxidative stability in some polymers and serves as a critical tool for creating internal standards for mass spectrometry, improving analytical precision. resolvemass.ca

Overview of (6,6)-Pentadeuterophenyl C61 Butyric Acid Methyl Ester as a Model System

(6,6)-Pentadeuterophenyl C61 butyric acid methyl ester, also known as d₅-PCBM, is a deuterated analogue of the benchmark acceptor material, PCBM. americanelements.comalfa-chemistry.comsigmaaldrich.com In this compound, the five hydrogen atoms on the phenyl ring of the side chain are replaced with deuterium atoms. sigmaaldrich.com It is a functionalized fullerene n-type semiconductor designed for use in organic photovoltaics and organic field-effect transistors. americanelements.comalfa-chemistry.com

The primary purpose of d₅-PCBM is to serve as a model system for investigating the behavior of PCBM in devices with high precision. By utilizing the unique properties conferred by deuterium labeling, researchers can gain deeper insights into fundamental processes. For example, deuterated PCBM has been used in dynamic secondary ion mass spectrometry (DSIMS) studies to probe the diffusion of PCBM molecules within polymer-fullerene blend films. aip.org Such studies are critical for understanding the thermal stability and long-term morphological evolution of the active layer in organic solar cells.

The selective deuteration of the phenyl ring allows for targeted investigations into how different parts of the molecule influence device physics and material morphology. Quantum trajectory and electronic structure studies have explored the effect of selective deuterium substitution on the properties of P3HT/PCBM blends, demonstrating the subtle yet important impact of isotopes on charge transfer characteristics. ornl.gov Therefore, (6,6)-Pentadeuterophenyl C61 butyric acid methyl ester stands as a prime example of how isotopic labeling and molecular engineering converge to create sophisticated tools for advancing materials science.

Compound Data Tables

The following tables provide key information for the compounds discussed in this article.

Table 1: Properties of (6,6)-Pentadeuterophenyl C61 Butyric Acid Methyl Ester

| Property | Value | Source |

|---|---|---|

| Synonyms | d₅-PCBM, 1-[3-(Methoxycarbonyl)propyl]-1-pentadeuterophenyl-[6.6] C61 | sigmaaldrich.comchemicalbook.com |

| CAS Number | 749898-80-4 | americanelements.comsigmaaldrich.com |

| Chemical Formula | C₇₂D₅H₉O₂ | americanelements.comsigmaaldrich.com |

| Molecular Weight | 915.91 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Form | Powder | sigmaaldrich.comchemicalbook.com |

| Isotopic Purity | 99.5 atom % D | sigmaaldrich.comsigmaaldrich.com |

Table 2: Properties of aip.orgaip.org-Phenyl C61 Butyric Acid Methyl Ester

| Property | Value | Source |

|---|---|---|

| Common Abbreviation | PCBM,PCBM | chemborun.comwikipedia.org |

| CAS Number | 160848-22-6 | chemborun.comwikipedia.org |

| Chemical Formula | C₇₂H₁₄O₂ | wikipedia.org |

| Molecular Weight | 910.88 g/mol | chemborun.com |

| Semiconductor Type | n-type | chemborun.com |

| LUMO Energy Level | ~3.7 eV | chemborun.com |

| HOMO Energy Level | ~6.1 eV | chemborun.com |

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| (6,6)-Pentadeuterophenyl C61 Butyric Acid Methyl Ester | d₅-PCBM |

| aip.orgaip.org-Phenyl C61 Butyric Acid Methyl Ester | PCBM,PCBM |

| Poly(3-hexylthiophene) | P3HT |

特性

InChI |

InChI=1S/C72H14O2/c1-74-11(73)8-5-9-70(10-6-3-2-4-7-10)71-66-58-50-40-30-22-14-12-13-16-20-18(14)26-34-28(20)38-32-24(16)25-17(13)21-19-15(12)23(22)31-37-27(19)35-29(21)39-33(25)43-42(32)52-46(38)56-48(34)54(44(50)36(26)30)62(66)64(56)68-60(52)61-53(43)47(39)57-49(35)55-45(37)51(41(31)40)59(58)67(71)63(55)65(57)69(61)72(68,70)71/h2-4,6-7H,5,8-9H2,1H3/i2D,3D,4D,6D,7D | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGVSQKKPIKBST-QRKCWBMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C34C25C6=C7C8=C9C1=C2C%10=C%11C%12=C%13C%14=C%10C%10=C2C2=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C8=C1C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C1=C%25C8=C(C5=C17)C1=C3C(=C%17C4=C%15C6=C92)C%19=C%21C1=C%238)CCCC(=O)OC)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

915.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749898-80-4 | |

| Record name | [6,6]-Pentadeuterophenyl C61 butyric acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Incorporation Strategies

Regioselective Synthesis of (6,6)-Pentadeuterophenyl C61 Butyric Acid Methyl Ester

Precursor Synthesis and Deuteration of the Phenyl Moiety

The journey to the final product begins with the synthesis of a deuterated precursor. A common strategy involves the preparation of methyl 4-(pentadeuterophenyl)-4-oxobutanoate. This can be achieved through a Friedel-Crafts acylation reaction between deuterated benzene (B151609) (C₆D₆) and succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-(pentadeuterophenyl)-4-oxobutanoic acid. Subsequent esterification, for instance, by reaction with methanol (B129727) in the presence of an acid catalyst, yields the desired methyl ester.

Alternatively, catalytic deuteration of a pre-formed phenyl-containing precursor can be employed. For example, methyl 4-phenyl-4-oxobutanoate can be subjected to H/D exchange reactions. nih.gov This is often achieved using a heterogeneous catalyst, such as platinum or palladium, in the presence of a deuterium (B1214612) source like D₂ gas or deuterated water (D₂O). nih.govnih.gov Metal nanoparticle catalysts, including ruthenium and rhodium, have also demonstrated efficacy in catalyzing the H/D exchange on aromatic rings. nih.gov

The resulting deuterated keto-ester is then converted into a reactive intermediate for attachment to the fullerene cage. A widely used method is the formation of a tosylhydrazone. This is typically achieved by reacting the deuterated keto-ester with p-toluenesulfonyl hydrazide in an appropriate solvent like ethanol. nih.govresearchgate.net

Cycloaddition Reactions for Fullerene Functionalization

The attachment of the pentadeuterophenyl butyric acid methyl ester side chain to the C₆₀ fullerene core is most commonly achieved via a 1,3-dipolar cycloaddition reaction. The tosylhydrazone precursor, upon treatment with a base such as sodium methoxide, generates a diazo compound in situ. This highly reactive species then adds to one of the nih.govnih.gov double bonds of the C₆₀ cage. Subsequent loss of nitrogen gas from the resulting pyrazoline intermediate yields the nih.govnih.gov-closed methanofullerene, (6,6)-Pentadeuterophenyl C₆₁ Butyric Acid Methyl Ester. nih.govnih.gov

It is crucial to control the reaction conditions to favor the formation of the desired nih.govnih.gov isomer over the nih.govnih.gov isomer, as the former generally exhibits more favorable electronic properties for use in organic solar cells. The nih.govnih.gov isomer is thermodynamically more stable, and thermal or photochemical isomerization can be used to convert any nih.govnih.gov byproduct to the desired nih.govnih.gov form. google.com

An alternative, milder approach for the regioselective synthesis of nih.govnih.gov-methanofullerenes involves the use of sulfur ylides. This one-step method reacts the fullerene with a sulfur ylide derivative in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature, directly yielding the nih.govnih.gov isomer with good yields. researchgate.net

Purification Techniques for High Isotopic Purity and Chemical Purity

The purification of (6,6)-Pentadeuterophenyl C₆₁ Butyric Acid Methyl Ester is a critical step to ensure high chemical and isotopic purity. The crude reaction mixture typically contains unreacted C₆₀, the desired mono-adduct, and potentially some multi-adducts.

Column chromatography is the most common purification method. A variety of stationary phases can be employed, including silica (B1680970) gel and activated carbon. A typical procedure involves a multi-step chromatographic separation. Initially, unreacted C₆₀ can be separated using a less polar eluent. Subsequently, the desired mono-adduct is separated from higher adducts by gradually increasing the polarity of the eluent. Solvents such as toluene, hexane, and o-dichlorobenzene are frequently used in the mobile phase.

To achieve very high purity (e.g., >99.5%), High-Performance Liquid Chromatography (HPLC) is often employed as a final purification step.

Control over Stereochemistry and Isomeric Purity

As mentioned, the regioselectivity of the cycloaddition reaction is paramount. The formation of the nih.govnih.gov isomer is favored under thermodynamic control. Reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the nih.govnih.gov product. The choice of the synthetic route also plays a significant role, with the sulfur ylide method offering direct access to the nih.govnih.gov isomer. researchgate.net The progress of the isomerization from any nih.govnih.gov intermediate to the final nih.govnih.gov product can be monitored by techniques such as HPLC. google.com

Scalable Synthesis Approaches for Research Applications

For the widespread use of (6,6)-Pentadeuterophenyl C₆₁ Butyric Acid in research, scalable synthesis methods are essential. While many laboratory-scale syntheses have been reported, methods to produce this and related fullerene derivatives in larger quantities have been developed.

Patents have described synthetic routes for PCBM (the non-deuterated analogue) that can achieve yields of at least 40%. google.com Furthermore, continuous flow chemistry has emerged as a powerful tool for the scalable synthesis of fullerene derivatives. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and reduced reaction times compared to batch processes. nih.gov These systems can be designed for the continuous production of the target compound, making them well-suited for generating research-grade quantities.

Isotopic Enrichment Verification Methodologies

Confirming the level of isotopic enrichment and the structural integrity of the final product is a critical quality control step. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is a powerful strategy for this purpose.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a precise measurement of the mass-to-charge ratio of the molecule, allowing for the clear differentiation between the deuterated and non-deuterated species. By analyzing the isotopic distribution in the mass spectrum, the percentage of isotopic enrichment can be accurately calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The absence or significant reduction of signals corresponding to the aromatic protons of the phenyl ring provides direct evidence of successful deuteration.

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, confirming their presence and location within the molecule. The integration of the deuterium signals can be used to quantify the level of deuteration at specific sites.

The combination of these techniques provides a comprehensive characterization of the (6,6)-Pentadeuterophenyl C₆₁ Butyric Acid, ensuring both its chemical purity and the high fidelity of its isotopic labeling.

Advanced Spectroscopic and Scattering Characterization for Mechanistic Insights

Secondary Ion Mass Spectrometry (SIMS) for Compositional Depth Profiling

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique capable of detecting isotopic labels. By bombarding a sample surface with a primary ion beam, secondary ions are sputtered from the surface and analyzed by a mass spectrometer. The use of d-PCBM allows for the unambiguous identification and mapping of the fullerene component within a device's active layer, separate from the often chemically similar polymer donor materials.

Dynamic SIMS (DSIMS) is employed to determine the elemental and molecular composition of a material as a function of depth. In the context of d-PCBM, DSIMS is instrumental in studying vertical molecular transport, particularly the diffusion of the fullerene derivative within a polymer matrix, which is a key factor in the thermal stability of bulk heterojunction solar cells.

Researchers construct bilayer samples, typically with one layer of d-PCBM and another of the polymer (e.g., P3HT), to study this phenomenon. By annealing the bilayer and then analyzing the sample with DSIMS, a depth profile is generated. The distribution of the deuterium (B1214612) signal across the original interface reveals the extent of d-PCBM diffusion into the polymer layer. By tracking the broadening of this deuterium signal over time at different temperatures, the diffusion coefficient can be calculated. These studies have shown that fullerene diffusion is a significant factor in the degradation of the finely intermixed morphology required for efficient device operation, as it can lead to the formation of large, performance-limiting fullerene aggregates over time.

Table 1: Representative DSIMS Diffusion Data for d-PCBM in a P3HT Matrix This table contains illustrative data based on findings in the specified field.

| Annealing Temperature (°C) | Annealing Time (min) | Diffusion Coefficient (cm²/s) |

| 110 | 30 | ~ 1.5 x 10⁻¹³ |

| 130 | 10 | ~ 4.0 x 10⁻¹³ |

| 150 | 5 | ~ 1.2 x 10⁻¹² |

Time-of-Flight SIMS (ToF-SIMS) extends the capabilities of SIMS into three dimensions by combining high mass resolution and high lateral spatial resolution. As the primary ion beam rasters across the surface, it progressively sputters away material, allowing for the reconstruction of a 3D chemical map of the sample. The use of d-PCBM is critical here, as the detector can specifically lock onto the deuterium signal (or C-D fragment signals) to map the fullerene's location.

This technique has been pivotal in visualizing the complex 3D morphology of bulk heterojunction active layers. It can reveal not only the vertical segregation of components towards the top and bottom interfaces but also the lateral distribution and size of donor and acceptor domains within the bulk of the film. For instance, ToF-SIMS has been used to show how different processing additives or annealing conditions can alter the 3D interpenetrating network of the polymer and d-PCBM, directly impacting device efficiency and charge extraction.

The deuterium label in d-PCBM provides a direct way to correlate its presence with specific morphological features observed via SIMS. Both DSIMS and ToF-SIMS analyses have confirmed that d-PCBM has a strong tendency to segregate to interfaces. DSIMS depth profiles often show an enrichment of the deuterium signal at both the substrate interface and the top surface of the film. This vertical segregation is understood to be driven by differences in surface energy between the fullerene derivative and the polymer.

Furthermore, ToF-SIMS 3D reconstructions can visualize the formation of fullerene aggregates. By analyzing the spatial distribution of the deuterium signal, researchers can identify regions of high d-PCBM concentration, corresponding to phase-separated domains or aggregates. Studies have used this method to monitor how these aggregates grow in size and change in distribution upon thermal stress, providing a direct link between molecular migration and the large-scale morphological degradation that hampers long-term device stability.

Neutron Scattering Techniques for Nanostructure and Dynamics

Neutron scattering is a powerful, non-destructive technique for probing the structure and dynamics of materials. The key advantage of using neutrons is that their scattering cross-section varies significantly between different isotopes, such as hydrogen and deuterium. By selectively replacing hydrogen with deuterium in the PCBM molecule, a strong "contrast" is generated against a standard hydrogenated polymer, making the fullerene component highly visible to neutrons.

Small-Angle Neutron Scattering (SANS) is used to investigate structural features on the length scale of approximately 1 to 100 nanometers, which is precisely the scale of the phase separation in OPV active layers. By passing a beam of neutrons through a blend of a hydrogenated polymer and d-PCBM, the scattering pattern produced is dominated by the contrast between the two components.

Analysis of the SANS data allows for the quantification of key morphological parameters, such as the average size of the d-PCBM-rich domains and the purity of the respective phases (composition of the domains). This has been instrumental in building a quantitative understanding of the bulk heterojunction morphology. For example, SANS studies have demonstrated how solvent choice and processing conditions directly influence the characteristic length scale of phase separation, which in turn correlates with device performance metrics like short-circuit current and fill factor.

Table 2: Example SANS Data for P3HT:d-PCBM Blends This table contains illustrative data based on findings in the specified field.

| Processing Condition | Domain Size (nm) | Interfacial Area (m²/cm³) |

| As-cast (Chlorobenzene) | ~25 | ~1.2 x 10⁵ |

| Annealed at 140°C | ~40 | ~0.7 x 10⁵ |

| With Additive (Octanedithiol) | ~15 | ~2.0 x 10⁵ |

Neutron Reflectometry (NR) is a technique highly sensitive to the composition of thin films and interfaces in the direction perpendicular to the surface. By measuring the reflection of a neutron beam from a flat sample surface as a function of angle, one can obtain a detailed scattering length density (SLD) profile. The SLD is directly related to the material's composition.

The strong SLD difference between hydrogenated polymers and d-PCBM makes NR an ideal tool for studying the vertical arrangement of these materials in thin films. NR has been used extensively to provide quantitative evidence of d-PCBM segregation. Studies have precisely measured the thickness and composition of d-PCBM-rich layers that form at the substrate/film and film/air interfaces. This has been crucial in validating models of device operation, as such interfacial layers can significantly impact charge extraction by either facilitating or blocking carrier transport to the electrodes. NR can also be used in a manner analogous to DSIMS to study interdiffusion in bilayer samples, providing complementary information on molecular transport.

Quasielastic Neutron Scattering (QENS) for Molecular Dynamics (Conceptual)

Quasielastic Neutron Scattering (QENS) is a powerful technique for investigating stochastic motions, such as diffusive and reorientational dynamics of molecules, on a timescale of picoseconds to nanoseconds. stfc.ac.uk In the context of materials like (6,6)-Pentadeuterophenyl C61 butyric acid, QENS can provide invaluable insights into the molecular dynamics within a device's active layer. researchgate.net

Conceptually, a QENS experiment measures the small energy transfers that occur when neutrons scatter from moving atoms. This energy broadening around the elastic peak is directly related to the timescale and geometry of the atomic motions. For fullerene-based materials in organic solar cells, QENS can be utilized to monitor the dynamics of different components. For instance, studies on blends of Poly(3-hexylthiophene) (P3HT) and nih.govnih.gov-phenyl-C61-butyric acid methyl ester (PCBM) have used QENS to observe the motions of the polymer side chains. researchgate.net These studies revealed that the addition and subsequent crystallization of PCBM molecules slowed down the polymer's side-chain movements.

By applying this technique to systems containing (6,6)-Pentadeuterophenyl C61 butyric acid, one could selectively probe the dynamics of the fullerene component. The deuteration of the phenyl group would significantly alter its neutron scattering cross-section, allowing for the isolation of its specific motions. This would enable researchers to study how the fullerene derivative's own rotational and translational diffusion is affected by blending with a donor polymer, thermal annealing, or other processing conditions that influence device morphology and performance.

Deuteration-Enhanced Contrast Mechanisms in Neutron Studies

Neutron scattering is a premier technique for studying the structure of soft materials, and the use of deuterium is a key strategy for enhancing its capabilities. advancedsciencenews.com The fundamental principle lies in the significant difference between the neutron scattering lengths of hydrogen (¹H) and its isotope deuterium (²H or D). chemistryviews.org This difference allows for "contrast variation," where selective deuteration of one component in a mixture makes it stand out against the others in a neutron scattering experiment. nih.gov

In studies of fullerene-based organic solar cells, which typically consist of a blend of donor and acceptor materials, conventional X-ray scattering techniques often struggle to differentiate between the two organic components, especially in amorphous regions. nih.govspringernature.com Neutron scattering, combined with selective deuteration, overcomes this limitation. researchgate.net By replacing hydrogen atoms with deuterium atoms on either the donor polymer or the acceptor fullerene derivative, the scattering length density (SLD) of that component is significantly altered. scispace.com

For (6,6)-Pentadeuterophenyl C61 butyric acid, the five deuterium atoms on the phenyl ring provide a strong contrast against a hydrogenated donor polymer like P3HT. This enhanced contrast, which can be nearly an order of magnitude greater than in a fully hydrogenated system, is invaluable for techniques like Small-Angle Neutron Scattering (SANS) and Grazing-Incidence Small-Angle Neutron Scattering (GISANS). researchgate.netnih.gov It allows for the precise determination of domain sizes, component distribution, and the morphology of amorphous intermixing regions, all of which are critical to charge separation and transport. nih.govspringernature.com Interestingly, studies have shown that such deuteration on the acceptor molecule does not significantly alter the optoelectronic or morphological properties, making it a reliable labeling technique. nih.gov

| Technique | Principle | Advantage of Deuteration | Reference |

| Neutron Scattering | Measures scattering from atomic nuclei. | Large scattering cross-section difference between Hydrogen (H) and Deuterium (D) enables contrast variation. | chemistryviews.orgnih.gov |

| SANS/GISANS | Probes structures on the nanometer scale. | Enhances contrast between donor and acceptor domains in a blend, revealing morphology in amorphous regions. | researchgate.netspringernature.com |

Electron Microscopy and Diffraction for Morphology and Crystalline Structure

The morphology and crystalline arrangement of fullerene derivatives in thin films are critical parameters that dictate the efficiency of charge separation, transport, and collection in organic electronic devices. A suite of high-resolution microscopy and scattering techniques is employed to characterize these features from the nanoscale to the single-crystal level.

Transmission Electron Microscopy (TEM) for Nanoscale Phase Separation

Transmission Electron Microscopy (TEM) is an essential tool for directly visualizing the nanoscale morphology of polymer-fullerene blends. researchgate.net In a typical bulk heterojunction (BHJ) active layer for an organic solar cell, a nanoscale phase-separated network of donor and acceptor materials is required for efficient device operation. elsevierpure.comnih.gov

TEM imaging of blends containing a fullerene derivative like (6,6)-Pentadeuterophenyl C61 butyric acid relies on the difference in electron density between the fullerene-rich and the polymer-rich domains. Fullerene derivatives are generally denser than common conjugated polymers such as P3HT. researchgate.net This density difference results in mass-thickness contrast in the TEM image, where the darker regions correspond to the fullerene-rich domains and the brighter regions correspond to the polymer-rich domains. researchgate.net High-resolution TEM (HR-TEM) can even be used to visualize the crystalline structure of the fullerene component itself. researchgate.net Through TEM analysis, researchers can assess the size, shape, and interconnectivity of the phase-separated domains, which are heavily influenced by processing conditions like solvent choice and annealing. researchgate.net

Atomic Force Microscopy (AFM) for Surface Morphology and Phase Imaging

Atomic Force Microscopy (AFM) is a versatile scanning probe technique used to characterize the surface of thin films with high resolution. In its most common mode, topography, AFM maps the surface height, revealing features like roughness and domain structures. researchgate.net For films containing (6,6)-Pentadeuterophenyl C61 butyric acid blended with a polymer, AFM can show how the components arrange at the surface, which is crucial for interfaces with electrodes. researchgate.net

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for Molecular Packing and Crystallinity

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a non-destructive technique indispensable for determining the molecular packing, crystallinity, and orientation of molecules within thin films. nih.gov For fullerene derivatives like (6,6)-Pentadeuterophenyl C61 butyric acid, which often exhibit semi-crystalline behavior, GIWAXS provides detailed structural information that is averaged over a large sample area. researchgate.net

The technique involves directing an X-ray beam onto the film at a very shallow angle of incidence, which enhances the scattering signal from the film while minimizing background from the substrate. The resulting 2D diffraction pattern contains information about the crystalline lattice spacings. researchgate.net Sharp diffraction peaks indicate a high degree of crystallinity, while the orientation of these peaks (in-plane vs. out-of-plane) reveals how the crystallites are oriented with respect to the substrate. nih.govresearchgate.net For fullerene derivatives, GIWAXS studies have shown that side-chain modifications and processing conditions can dramatically alter the crystalline packing, which in turn has a major impact on electron transport properties. nih.gov

| Finding | Technique | Description | Reference |

| Molecular Packing | GIWAXS | Determines the arrangement and orientation of molecules in a crystalline lattice. | nih.govresearchgate.net |

| Crystallinity | GIWAXS | Sharpness of diffraction peaks correlates with the degree of crystalline order. | nih.govresearchgate.net |

| Crystallite Orientation | GIWAXS | Anisotropy of the scattering pattern reveals preferential alignment of crystals (e.g., "edge-on" or "face-on"). | researchgate.net |

Micro-focused X-ray Diffraction for Single Crystal Structure Analysis

While GIWAXS provides information on the average crystal structure in a thin film, single-crystal X-ray diffraction provides the most precise and unambiguous determination of the molecular structure and packing arrangement in a crystal. unimi.it Obtaining high-quality single crystals of fullerene derivatives can be challenging, but when successful, the analysis yields a complete three-dimensional map of atomic positions. researchgate.netresearchgate.net

For nih.govnih.gov-phenyl-C61-butyric acid methyl ester (PCBM), the non-deuterated analog of the subject compound, high-quality single crystals have been successfully prepared and analyzed using micro-focused X-ray diffraction. rsc.orgdntb.gov.ua These studies solved the monoclinic crystal structure, revealing the exact packing of the fullerene cages and the conformation of the side chains. rsc.org This detailed structural data is invaluable as it serves as a reliable experimental model for theoretical calculations and molecular dynamics simulations aimed at understanding charge transport mechanisms at the most fundamental level. rsc.org Applying this technique to a single crystal of (6,6)-Pentadeuterophenyl C61 butyric acid would definitively determine its crystal structure, providing a crucial benchmark for understanding its solid-state properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-invasive tool for probing the molecular-level structure, dynamics, and interactions within fullerene-based materials. For complex derivatives such as (6,6)-Pentadeuterophenyl C61 butyric acid, specialized solid-state and deuterium NMR techniques offer unparalleled insights into the local environment and molecular motion, which are critical for understanding and optimizing their performance in electronic and photovoltaic applications.

Solid-State NMR for Local Molecular Environment and Dynamics

Solid-state NMR (ssNMR) is indispensable for characterizing materials like (6,6)-Pentadeuterophenyl C61 butyric acid in their solid, bulk form, which is most relevant to their application in devices. Unlike solution NMR, which averages out anisotropic interactions through rapid molecular tumbling, ssNMR can measure these interactions, providing rich details about the local structure, packing, and dynamics in the solid state.

For fullerene derivatives, ¹³C ssNMR is particularly insightful. The C₆₀ cage itself produces a characteristic sharp signal in the aromatic region of the spectrum (around 143 ppm for pristine C₆₀). researchgate.netmpg.de Functionalization, as in the case of the C61 butyric acid derivative, breaks the high symmetry of the fullerene cage. This results in a multitude of distinct carbon environments, both for the sp² carbons of the cage and the sp³ carbon at the point of addition. High-resolution ¹³C ssNMR can resolve these distinct signals, providing a fingerprint of the specific isomer and its conformation. qmul.ac.uk

Furthermore, ssNMR techniques, often in conjunction with X-ray diffraction (XRD) and differential scanning calorimetry (DSC), serve as a sensitive tool to screen the morphology and crystallinity of fullerene specimens. nih.gov By measuring proton and carbon spin-lattice relaxation times (T₁), ssNMR can probe molecular dynamics across a wide range of frequencies. For instance, temperature-dependent ssNMR studies can reveal the onset of molecular motions, such as the rotation of the entire fullerene cage or the more localized motion of the phenyl and butyric acid side chains. mpg.denih.gov

A combination of ssNMR experiments can elucidate the local molecular environment with high precision. For example, two-dimensional heteronuclear correlation (HETCOR) experiments can establish connectivity between protons and their directly bonded carbons, aiding in the assignment of complex spectra and revealing through-space proximities between different molecular fragments. qmul.ac.ukrsc.org This is crucial for understanding how the deuterated phenyl rings and the butyric acid chains pack in the solid state, which directly influences electronic coupling and charge transport properties.

Table 1: Illustrative ¹³C Solid-State NMR Chemical Shifts and Their Structural Implications for (6,6)-Pentadeuterophenyl C61 butyric acid.

This table conceptualizes the type of data obtainable from a ¹³C ssNMR experiment, illustrating how different chemical shifts would correspond to distinct carbon environments within the molecule.

| Carbon Type | Conceptual Chemical Shift Range (ppm) | Structural Information Provided |

| Fullerene Cage (sp²) | 138 - 149 | Reveals the electronic environment of the C60 cage; multiple peaks indicate the breaking of symmetry upon functionalization. qmul.ac.uk |

| Fullerene-Side Chain (sp³) | 75 - 85 | Confirms the chemrxiv.orgchemrxiv.org addition pattern and provides information on the covalent bond to the side chain. qmul.ac.uk |

| Phenyl Ring (sp²) | 128 - 137 | Indicates the electronic state and packing environment of the pentadeuterophenyl group. qmul.ac.uk |

| Butyric Acid Chain (sp³) | 22 - 35 | Provides conformational information about the flexible butyric acid side chain. qmul.ac.uk |

| Carbonyl (C=O) | 170 - 175 | Identifies the carboxylic acid functional group and its local electronic environment. qmul.ac.uk |

Deuterium NMR for Probing Rotational Dynamics and Order (Conceptual)

Deuterium (²H) NMR is a specialized technique exceptionally sensitive to molecular motion. The deuterium nucleus possesses a quadrupole moment, which interacts with local electric field gradients (EFGs). In the solid state, this interaction dominates the ²H NMR spectrum, resulting in a characteristic lineshape (a Pake doublet) whose width is directly related to the orientation and dynamics of the C-²H bond. chemrxiv.orgresearchgate.net

For a molecule like (6,6)-Pentadeuterophenyl C61 butyric acid, selectively deuterating the phenyl ring provides a powerful spectroscopic probe to investigate the dynamics of this specific moiety without interference from other protons in the molecule.

Conceptually, a ²H ssNMR study would proceed as follows:

Rigid-Lattice Spectrum: At very low temperatures, where molecular motion is frozen on the NMR timescale (slower than 10⁻⁵ s), the spectrum would exhibit a broad Pake doublet. The width of this doublet, known as the quadrupolar coupling constant (QCC), is characteristic of a C-²H bond in a rigid aromatic ring.

Dynamic Averaging: As the temperature increases, the phenyl ring will begin to undergo motional processes. The most prominent expected motion is the π-flipping, or 180° rotation, of the phenyl ring about its C-C bond axis connecting it to the fullerene cage. This rapid flipping causes a partial averaging of the quadrupolar interaction, leading to a dramatic change in the ²H NMR lineshape. The spectrum narrows significantly, and its shape becomes characteristic of this specific two-site jump motion.

Order Parameters: By analyzing the reduction in the spectral width, a molecular order parameter can be calculated. This parameter quantifies the degree of motional restriction. A value of 1 indicates a completely rigid state, while a value of 0 would imply isotropic, liquid-like motion. For phenyl ring flips, a specific, non-zero order parameter is expected, which directly confirms the nature and geometry of the motion.

Distinguishing Motional States: If different populations of molecules exist within the sample (e.g., some in a rigid crystalline environment and others in a more mobile amorphous phase), ²H NMR can potentially distinguish them. acs.org This would manifest as a superposition of different spectral lineshapes—a broad component from the static molecules and a narrower, motionally-averaged component from the dynamic ones.

This technique provides a clear and quantitative window into the rotational dynamics of the phenyl group, a key factor influencing the packing and electronic properties of the material.

Table 2: Conceptual Deuterium (²H) NMR Data and Interpretation for the Pentadeuterophenyl Group.

This table illustrates the conceptual relationship between temperature, the observed NMR lineshape, and the interpretation of molecular dynamics for the deuterated phenyl ring.

| Experimental Condition | Conceptual Spectral Feature | Inferred Molecular Dynamics |

| Low Temperature (~100 K) | Broad Pake doublet (width ~125 kHz) | The phenyl ring is static or "frozen" on the NMR timescale. |

| Intermediate Temperature | Composite spectrum with broad and narrow features | Coexistence of static and dynamically flipping phenyl rings. |

| High Temperature (~300 K) | Axially symmetric, narrowed lineshape (~60 kHz wide) | Rapid 180° π-flips of the phenyl ring around its linkage axis. |

| Above Phase Transition | Single, very narrow line (width < 1 kHz) | Onset of isotropic, liquid-like tumbling of the entire molecule. |

Theoretical and Computational Investigations of Deuteration Effects

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. pku.edu.cnmdpi.com For fullerene derivatives like (6,6)-Pentadeuterophenyl C61 butyric acid methyl ester, DFT calculations help in understanding the fundamental electronic properties that govern their performance in devices.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of materials used in organic photovoltaics. The energy levels of these orbitals dictate the open-circuit voltage and the potential for efficient charge transfer at donor-acceptor interfaces.

For the parent compound, chemborun.comchemborun.com-phenyl-C61-butyric acid methyl ester ( researchgate.netPCBM), the HOMO level is reported to be approximately -6.1 eV and the LUMO level is around -3.7 eV. xjtlu.edu.cn DFT calculations have been extensively used to model these energy levels. chemborun.comornl.gov A key question is how the substitution of hydrogen with deuterium (B1214612) on the phenyl ring affects these orbitals.

Table 1: Representative Frontier Orbital Energies for researchgate.netPCBM

Note: As established by theoretical studies, the effect of deuteration on these static energy levels is considered negligible. acs.org

| Orbital | Energy (eV) | Reference |

|---|---|---|

| HOMO | -6.1 | xjtlu.edu.cn |

| LUMO | -3.7 | xjtlu.edu.cn |

DFT calculations are also employed to map the charge distribution and electrostatic potential of molecules. libretexts.orgyoutube.comresearchgate.net In researchgate.netPCBM, natural bond orbital (NBO) analysis has shown a slight electron transfer of about 0.11 electrons from the phenyl-butyric acid methyl ester side chain to the fullerene cage, which acts as an electron acceptor. mdpi.com This charge transfer is a key feature of the molecule's electronic structure.

The electrostatic potential surface, which is crucial for understanding intermolecular interactions, can be visualized through these calculations. pku.edu.cnelectrochem.org For deuterated PCBM, while the static charge distribution is not expected to differ significantly from the protonated form, the vibrational modifications due to the heavier isotope can impact dynamic interactions and the time-averaged charge distribution in a condensed phase.

Molecular Dynamics (MD) Simulations for Morphological Evolution

Molecular dynamics (MD) simulations provide a way to model the physical movements of atoms and molecules over time, offering powerful insights into the evolution of morphology in materials. nih.govnih.govacs.org These simulations are particularly useful for studying the self-assembly and diffusion of fullerene derivatives within polymer blends, which are critical for the performance of bulk heterojunction solar cells. ucsb.edunih.gov

The self-assembly of molecules into ordered structures is governed by a balance of non-covalent intermolecular interactions, such as van der Waals forces and π-π stacking. mdpi.comrsc.orgrsc.orgrsc.org MD simulations can model these forces to predict how molecules pack in the solid state. The replacement of hydrogen with deuterium increases the atomic mass, which can alter physical properties like molecular volume and polarizability, potentially affecting these non-covalent interactions and the resulting crystal ordering. libretexts.org

High-quality single crystals of researchgate.netPCBM have been characterized, revealing a monoclinic structure with four molecules per unit cell. researchgate.net MD simulations based on this experimental structure show a nearest-neighbor coordination number of 7.0 for the fullerene cages. researchgate.net While specific MD studies on the self-assembly of purely deuterated PCBM are not widely available, the fundamental principles suggest that the altered vibrational modes due to deuteration could subtly influence the kinetics of crystallization and phase segregation in blends.

The diffusion of the acceptor molecule within the donor polymer matrix is a critical factor in the formation of the ideal nanoscale morphology during thermal annealing. Deuterated PCBM (dPCBM) is often used in experimental studies of diffusion because techniques like dynamic secondary ion mass spectrometry (DSIMS) can easily distinguish it from its protonated counterpart.

MD simulations complement these experimental studies by providing a theoretical basis for understanding diffusion. Studies on P3HT:PCBM blends have shown that the diffusion coefficient of PCBM is strongly dependent on temperature, increasing by orders of magnitude as the annealing temperature rises. ucsb.edunih.govaip.org The mobility of PCBM molecules is significantly higher than that of larger PCBM crystallites. nih.gov

Experimental measurements using dPCBM have yielded specific diffusion constants. For instance, diffusion constants for dPCBM in a P3HT:dPCBM blend were reported as 2.2 × 10⁻¹¹ cm²/s at 50°C and 5.7 × 10⁻¹¹ cm²/s at 70°C. aip.orgnih.gov Another study reported an interdiffusion coefficient of 3.0 x 10⁻¹⁰ cm²/s. nih.gov These experimental values provide critical parameters for optimizing the processing conditions of organic solar cells.

Table 2: Reported Diffusion Coefficients for Deuterated PCBM in Polymer Blends

| System | Diffusion Coefficient (cm²/s) | Temperature (°C) | Reference |

|---|---|---|---|

| dPCBM in P3HT:dPCBM | 2.2 x 10⁻¹¹ | 50 | aip.orgnih.gov |

| dPCBM in P3HT:dPCBM | 5.7 x 10⁻¹¹ | 70 | aip.orgnih.gov |

| dPCBM into P3HT:dPCBM | 3.0 x 10⁻¹⁰ | Not specified | nih.gov |

| PCBM crystallites in P3HT:PCBM | ~10⁻¹¹ - 10⁻¹⁰ | Device processing temps | nih.gov |

Mechanistic Modeling of Exciton (B1674681) and Charge Carrier Dynamics

After light absorption, excitons (bound electron-hole pairs) are formed and must dissociate into free charge carriers for a photovoltaic device to generate current. nih.gov The dynamics of these excitons and the subsequent transport of charge carriers are complex processes that can be modeled to understand device efficiency and loss mechanisms. fluxim.comresearchgate.net

Theoretical modeling of these processes often combines quantum mechanics with classical dynamics. rsc.org For deuterated systems, a key area of investigation is how the change in nuclear mass affects the rates of charge transfer and recombination. While the electronic energy levels that drive these processes are largely unchanged, the vibrational modes that couple to the electronic states are modified. acs.org

Simulation of Charge Transfer Processes at Donor-Acceptor Interfaces

Theoretical and computational simulations are critical tools for understanding the influence of isotopic substitution on the performance of organic electronic materials. Quantum-chemical computations have been employed to investigate the effects of deuterating the phenyl ring of researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester (PCBM), a widely used acceptor in organic photovoltaics. These simulations provide molecular-level insights into how deuteration impacts charge transfer dynamics at the crucial donor-acceptor interface.

A key study utilized a quantum trajectory-electronic structure approach to explore the experimentally observed effects of selective deuterium substitution in a blend of poly(3-hexylthiophene) (P3HT) and PCBM. ornl.gov The computational model, which included a 221-atom representation of a polymer-wrapped PCBM molecule, described the protonic and deuteronic wavefunctions for the H/D isotopologues. ornl.gov Such simulations are essential for elucidating the subtle mechanisms through which deuteration can alter device physics. Mixed quantum mechanical/molecular dynamics models are also developed to investigate charge-transfer dynamics in large organic donor-bridge-acceptor systems, with approximations of charge transfer rates revealing ultrafast electron dynamics on a picosecond scale. nih.gov

Simulations indicate that deuteration can modify the electronic properties of the acceptor molecule. The introduction of heavier deuterium atoms can alter the vibrational energy landscape of the molecule, which in turn influences the electronic coupling between donor and acceptor states. While the changes in electronic energy levels might be subtle, they can affect the driving force for exciton dissociation. Furthermore, the dynamics of the nuclear degrees of freedom can strongly influence the parameters of the exchange interaction between colliding particles, which is a factor in charge transfer processes. arxiv.org Computational models that can predict not just site energies and couplings but also their gradients are increasingly used to simulate charge transport, showing good agreement with experimental mobility data. arxiv.org

Role of Deuteration in Modulating Recombination Pathways (Conceptual)

The substitution of hydrogen with its heavier isotope, deuterium, alters the vibrational frequencies of the molecule's C-H bonds. Because deuterium is heavier, the C-D bond has a lower vibrational frequency than a C-H bond. This change is critical because recombination events are often non-radiative processes mediated by vibrational coupling, where electronic energy is dissipated through molecular vibrations. By lowering the energy of the relevant vibrational modes, deuteration can reduce the probability of these non-radiative recombination pathways.

Studies on related organic materials have provided evidence for this conceptual framework. For instance, a comparison of protiated and fully deuterated aluminium tris-8(hydroxyquinoline) (AlQ3) in organic light-emitting diodes revealed that altering the isotopic content primarily affects the intersystem crossing between polaron pair states. researchgate.net Polaron pairs are precursors to recombination, and influencing their spin-mixing dynamics directly impacts the recombination rate. researchgate.net Therefore, it is conceptually sound that deuterating the phenyl group in a fullerene derivative could suppress charge recombination by altering the vibrational modes coupled to the recombination process, thereby increasing charge carrier lifetimes and potentially improving solar cell efficiency.

Computational Analysis of Isotopic Effects on Vibrational Modes (Conceptual)

Computational analysis, often employing methods like Density Functional Theory (DFT), is a powerful approach for predicting and understanding the effect of isotopic substitution on molecular vibrations. For a molecule like (6,6)-Pentadeuterophenyl C61 butyric acid, these analyses can precisely quantify the changes in vibrational modes compared to its standard, protiated counterpart.

The most significant and predictable effect of deuteration is the shift in the frequencies of vibrational modes involving the substituted hydrogen atoms. Based on the simple harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. Since deuterium has approximately twice the mass of protium (B1232500) (hydrogen-1), the stretching and bending frequencies of C-D bonds are significantly lower than those of C-H bonds. For example, aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ range in infrared or Raman spectra; the corresponding C-D stretching modes are expected to shift down to approximately 2200-2300 cm⁻¹.

This isotopic shift serves as a clear spectral signature of successful deuteration. mdpi.com Computational studies on the vibrational modes of fullerenes have shown that their frequencies are sensitive to factors like temperature and structure, and these modes can be explored theoretically. clemson.eduosti.gov Isotopic substitution with 13C in C60 has been shown to cause a frequency shift in the C=C stretching vibration, demonstrating that the vibrational network of the fullerene cage is strongly coupled and sensitive to isotopic mass. researchgate.net Raman spectroscopy, in particular, is a powerful tool for identifying these vibrational modes, which act as fingerprints for chemical modifications. mdpi.com Therefore, a computational analysis of (6,6)-Pentadeuterophenyl C61 butyric acid would confirm the expected frequency shifts in the phenyl group's vibrational modes, providing a theoretical foundation for interpreting experimental spectroscopic data and understanding the resulting changes in photophysical properties.

Mechanistic Studies Leveraging Deuterium Labeling

Probing Interfacial Dynamics and Charge Transfer Mechanisms

The donor-acceptor interface is central to the function of organic photovoltaic (OPV) devices, where crucial events like charge generation and recombination occur. uhasselt.bersc.org Deuterium (B1214612) labeling of the fullerene acceptor provides a subtle yet discernible handle to study the intricate dynamics at this interface.

Theoretical studies using quantum trajectory and electronic structure methods on a model P3HT:PCBM system suggest that nuclear wave functions can influence the energy gap. nih.govosti.gov These quantum fluctuations may play a role in promoting charge transfer. nih.govosti.gov However, other experimental studies on different systems have found that the isotope effect has no significant impact on exciton (B1674681) dissociation and charge generation. nankai.edu.cn In ternary blends containing multiple fullerene acceptors, such as PC60BM and PC70BM, electrons are redistributed among the acceptors according to their stoichiometry and relative LUMO energy levels after the initial charge transfer. arxiv.orgarxiv.org This suggests that the fundamental charge separation process is governed primarily by electronic factors, though subtle nuclear effects can be at play. arxiv.orgarxiv.org The rates of these charge transfer processes are highly dependent on the relative orientation and electronic coupling between the donor and acceptor molecules at the interface. rsc.orgnih.gov

Table 1: Calculated Charge Recombination (CR) and Charge Separation (CS) Parameters for a Model Donor-Acceptor Complex

This table presents theoretical data for a model donor-acceptor system, illustrating the key parameters that govern charge transfer kinetics. The electronic coupling (V), reorganization energy (λ), and Gibbs free energy (ΔG) collectively determine the rate (k) of charge separation and recombination.

| Process | State Transition | Electronic Coupling (V) (meV) | Reorganization Energy (λ) (eV) | Gibbs Free Energy (ΔG) (eV) | Rate (k) (s⁻¹) |

| Charge Recombination | CT₁ → GS | 10.0 | 0.50 | -2.50 | 1.2 x 10⁸ |

| Charge Separation | S₁ → CT₁ | 75.6 | 0.45 | -0.10 | 5.1 x 10¹¹ |

| Charge Separation | S₁ → CT₂ | 21.3 | 0.48 | -0.05 | 3.9 x 10¹⁰ |

Data adapted from theoretical calculations on a truxTTF·C₃₀H₁₂ model system, which serves as an example for donor-acceptor charge transfer dynamics. nih.gov Note: CT = Charge Transfer, GS = Ground State, S₁ = First Singlet Excited State.

Charge recombination is a primary loss mechanism in organic solar cells, where separated charges recombine before being collected at the electrodes. soken.ac.jp This process can be either radiative or non-radiative. soken.ac.jp The substitution of hydrogen with deuterium can influence the rates of these recombination pathways. Studies on contact ion pairs (CIPs) composed of an electron acceptor and various electron donors have shown that an increase in deuterium substitution on either the donor or acceptor leads to an increased emission lifetime of the CIP. unige.ch This indicates a slowing of the non-radiative charge recombination process. unige.ch

Table 2: Deuterium Isotope Effect on Contact Ion Pair (CIP) Lifetime

This table shows the measured fluorescence decay constant (k_f) and lifetime (τ) for contact ion pairs between dicyanoanthracene (A) and various donors (D) in acetonitrile, demonstrating the impact of deuteration.

| Acceptor (A) | Donor (D) | Decay Constant (k_f) (10⁸ s⁻¹) | Lifetime (τ) (ns) |

| DCA-h₈ | HMB-h₁₈ | 1.4 | 0.71 |

| DCA-d₈ | HMB-h₁₈ | 1.1 | 0.91 |

| DCA-h₈ | HMB-d₁₈ | 1.0 | 1.00 |

| DCA-d₈ | HMB-d₁₈ | 0.8 | 1.25 |

Data adapted from studies on 9,10-dicyanoanthracene (B74266) (DCA) and hexamethylbenzene (B147005) (HMB) isotopologues. unige.ch

Investigating Molecular Interdiffusion and Phase Behavior

The bulk morphology of the donor-acceptor blend, characterized by phase separation and molecular arrangement, is critical for efficient device operation. mdpi.com Deuterium labeling is an indispensable tool, particularly when combined with neutron scattering techniques, for probing this morphology. acs.orgnih.gov The large difference in neutron scattering length between hydrogen and deuterium allows for selective highlighting of one component in the blend, providing unparalleled insight into the film's internal structure. acs.orgnih.govnih.gov

The miscibility between the polymer donor and the fullerene acceptor dictates the extent and scale of phase separation. mdpi.comnih.gov Generally, fullerene derivatives like PCBM have better miscibility with polymers like PTB7-Th compared to some non-fullerene acceptors. nih.gov Deuteration itself can have a subtle effect on polymer-polymer miscibility and phase separation kinetics. acs.org

Neutron scattering techniques, empowered by selective deuteration, are used to characterize the phase-separated domains. nih.gov For instance, in blends of P3HT and PCBM, small-angle neutron scattering (SANS) can reveal characteristic domain sizes and the degree of intermixing. researchgate.net By deuterating one component, such as using deuterated polystyrene (d-PS), researchers can non-destructively determine the vertical phase separation and interfacial structure in blends with small molecules like TIPS-pentacene. researchgate.net This allows for the precise measurement of features like interfacial roughness, which can be on the order of angstroms. researchgate.net

The final microstructure of the blend film is not solely determined by thermodynamics but is also heavily influenced by the kinetics of film formation, which are dictated by processing conditions such as solvent choice, annealing temperature, and coating speed. researchgate.netchalmers.se Neutron scattering studies on deuterated blends have been instrumental in understanding how these conditions control morphology.

For example, SANS studies on P3HT:PCBM blends have shown that annealing at different temperatures directly alters the size and distribution of phase-separated domains. researchgate.net Similarly, quasi-elastic neutron scattering (QENS) on these blends revealed that the motion of the polymer side chains is slowed down by the addition and subsequent crystallization of PCBM molecules, providing dynamic information about the microstructure formation. nih.gov The use of deuterated components enhances the scattering contrast, making it possible to detect even subtle structural changes, such as short-range aggregations within amorphous intermixing regions, which are often invisible to conventional X-ray scattering techniques. nih.gov This level of detail is crucial for optimizing processing protocols to achieve a favorable morphology for device performance. acs.orgresearchgate.net

Table 3: Structural Parameters from SANS on Annealed P3HT:PCBM Blends

This table shows how annealing temperature affects the characteristic structural sizes in a 70:30 wt.% P3HT:PCBM blend, as determined by Small-Angle Neutron Scattering (SANS).

| Annealing Temperature (°C) | Peak Position (Q) (Å⁻¹) | Characteristic Size (d = 2π/Q) (Å) |

| 140 | 0.048 | 131 |

| 160 | 0.050 | 126 |

| 200 | 0.052 | 120 |

Data derived from SANS measurements on P3HT:PCBM blends. researchgate.net The peak at higher Q (approx. 0.37 Å⁻¹) corresponds to a smaller structure of about 17 Å. researchgate.net

Understanding Degradation Pathways and Stability from a Mechanistic Perspective

Device lifetime and stability are major hurdles for the commercialization of organic electronics. stanford.edunih.gov Degradation can occur through various intrinsic and extrinsic pathways, including photo-oxidation and light-induced dimerization. stanford.edunih.gov Deuterium substitution offers a mechanistic tool to study and potentially mitigate these degradation processes. oup.comnih.gov

The primary mechanism for aerobic photodegradation in fullerene-based devices often involves the formation of a superoxide (B77818) by an electron transfer from the photogenerated polaron on the fullerene to an oxygen molecule. nih.gov This superoxide can then lead to further chemical reactions, forming epoxide or other defects on the fullerene cage, which act as electron traps. nih.gov In the absence of air, a key intrinsic degradation mechanism is the photo-dimerization of fullerene molecules, which disrupts the charge transport pathways. stanford.edunih.gov

The C-D bond is stronger than the C-H bond, which can slow down chemical reactions where the breaking of this bond is the rate-limiting step (a kinetic isotope effect). nih.gov In the context of stability, replacing hydrogen with deuterium in the organic components can impede detrimental reactions. oup.com For example, deuteration of organic cations in perovskite solar cells has been shown to significantly enhance thermal stability by slowing degradation kinetics without compromising photovoltaic performance. oup.com While detailed studies focusing specifically on the degradation of (6,6)-Pentadeuterophenyl C61 butyric acid are specific, the principle of enhanced stability through deuteration is a well-established strategy. oup.comnih.gov Studies on fullerene C60 have identified oxidation as a key degradation process, which can be modeled by kinetic analysis to understand the reaction mechanisms, such as phase-boundary controlled reactions. stthomas.edutandfonline.com

Isotopic Labeling for Tracing Photo-Oxidation Mechanisms

The degradation of fullerene derivatives, particularly under illumination and in the presence of oxygen, is a critical factor in the long-term stability of organic electronic devices. diva-portal.orgresearchgate.net Photo-oxidation can proceed through various complex pathways, and identifying the exact sites of initial attack and the subsequent reaction steps is challenging. Isotopic labeling offers a precise method to track these mechanisms.

By selectively replacing the hydrogen atoms on the phenyl ring of the scilit.comscilit.com-phenyl-C61-butyric acid moiety with deuterium, as in (6,6)-Pentadeuterophenyl C61 butyric acid, researchers can trace the fate of this specific part of the molecule. When the deuterated compound is subjected to photo-oxidative stress, its degradation products can be analyzed using high-resolution mass spectrometry (HRMS). taylorandfrancis.com The presence of deuterium-containing fragments provides direct evidence of reactions occurring at the phenyl ring.

For instance, if a proposed degradation mechanism involves hydrogen abstraction from the phenyl ring, the rate of this reaction would be significantly slower for the deuterated analogue due to the kinetic isotope effect. Comparing the degradation rates and product distributions between the standard and the deuterated compound allows for the validation or refutation of proposed mechanisms. If the degradation is slower for the deuterated compound, it strongly implies that the cleavage of a C-H bond on the phenyl ring is a rate-determining step in the photo-oxidation process.

Future Research Directions and Advanced Methodological Applications

Development of Novel Synthetic Routes for Diverse Deuteration Patterns

The synthesis of selectively deuterated compounds is crucial for their application in mechanistic studies and advanced materials characterization. While general methods for deuterium (B1214612) incorporation are well-established, achieving site-specific deuteration in complex molecules like fullerene derivatives requires tailored synthetic strategies.

Future research will likely focus on developing more efficient and versatile synthetic routes to access (6,6)-Pentadeuterophenyl C61 butyric acid and its analogues with diverse deuteration patterns. Current approaches often rely on using pre-deuterated starting materials, which can be costly and synthetically limiting. Novel methods are being explored to overcome these challenges:

Late-Stage C-H Activation/Deuteration: A significant advancement lies in the development of transition-metal-catalyzed C-H activation reactions that can directly replace specific hydrogen atoms with deuterium on a pre-formed fullerene derivative. bohrium.com Catalysts based on iridium, rhodium, palladium, and iron have shown promise for H/D exchange reactions on various organic scaffolds. researchgate.netnih.gov Adapting these methods to the phenyl ring of PCBM would allow for the direct synthesis of the target compound from readily available, non-deuterated PCBM, using a deuterium source like deuterated methanol (B129727) (CD₃OD) or heavy water (D₂O). researchgate.net The challenge lies in achieving high regioselectivity for the five positions on the phenyl ring without affecting the fullerene cage or the butyric acid ester group.

Catalytic Transfer Hydrodeuteration: This technique offers a precise method for installing deuterium across double bonds. nih.gov While not directly applicable to the aromatic phenyl group, this methodology could be adapted for creating deuterated patterns on other parts of the fullerene derivative or on precursor molecules, expanding the library of available isotopologues.

Diazonium Salt Chemistry: The functionalization of fullerene cages with diazonium salts has been shown to be an effective method for modifying their electronic properties. nsf.gov This reactive handle could potentially be exploited in novel synthetic pathways where a deuterated phenyl group is introduced via a diazonium intermediate, offering a different route to the target molecule.

The development of these synthetic methodologies will not only make (6,6)-Pentadeuterophenyl C61 butyric acid more accessible but will also enable the creation of a wider range of deuterated fullerene derivatives for specialized research applications.

Integration of Multi-Modal Characterization Techniques with Deuterated Analogues

Isotopic labeling is a powerful tool for enhancing the capabilities of various analytical techniques. The mass difference between protium (B1232500) (¹H) and deuterium (²H or D) allows for the selective tracking and probing of molecular structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra can be significantly simplified by selective deuteration, as deuterium is typically not observed in standard ¹H NMR experiments. This simplification can aid in the structural elucidation of complex fullerene derivatives and their interactions with other molecules. nih.gov For instance, in a blend of deuterated PCBM with a protonated polymer donor, the ¹H NMR would exclusively show the signals of the polymer, allowing for an unobstructed view of its chemical environment. Furthermore, ²H NMR can be used to probe the local dynamics and orientation of the deuterated phenyl group itself.

Mass Spectrometry (MS): High-resolution mass spectrometry can easily distinguish between protonated and deuterated analogues, providing a straightforward method for confirming the success of a deuteration reaction and quantifying the level of deuterium incorporation.

Neutron Scattering: Perhaps the most significant advantage of deuteration lies in its application to neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR). Neutrons interact differently with ¹H and ²H nuclei; protium has a negative scattering length, while deuterium has a large, positive one. This difference creates a significant "contrast" that can be exploited.

In a SANS experiment, a solution of a fullerene derivative in a deuterated solvent (like toluene-d8) makes the non-deuterated parts of the molecule highly visible to neutrons, while the deuterated solvent is nearly transparent. scispace.comresearchgate.netepa.gov This "contrast variation" method allows researchers to selectively highlight different components within a complex mixture or a single macromolecule. By using (6,6)-Pentadeuterophenyl C61 butyric acid, the phenyl group becomes effectively "invisible" in a deuterated solvent, allowing for precise structural characterization of the C61 cage and the butyric acid chain, or any attached polymer chains. researchgate.net Conversely, using a protonated solvent would highlight the position and conformation of the deuterated phenyl group.

| Technique | Application for Deuterated PCBM | Information Gained |

| NMR Spectroscopy | ¹H NMR of blends; ²H NMR | Structural analysis of non-deuterated components; Dynamics and orientation of the phenyl group |

| Mass Spectrometry | Isotopic purity analysis | Confirmation of deuteration; Quantification of deuterium incorporation |

| Neutron Scattering (SANS/NR) | Contrast variation studies | Size, shape, and aggregation of fullerene derivatives; In-depth composition profiles of thin films researchgate.net |

Advanced Computational Models for Predicting Isotopic Effects on Complex Systems

Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules. For isotopically labeled systems, advanced computational models can predict and rationalize the consequences of deuterium substitution.

Density Functional Theory (DFT): DFT is a widely used method for calculating the electronic structure and properties of molecules, including fullerene derivatives. researchgate.netnih.gov DFT calculations can be used to predict how deuteration affects the vibrational frequencies of the molecule. nih.gov The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the increased reduced mass. libretexts.org These changes can be precisely calculated and correlated with experimental infrared (IR) and Raman spectra. DFT can also be used to model the thermodynamics and kinetics of reactions involving deuterated compounds, helping to understand and predict kinetic isotope effects (KIEs). researchgate.netsemanticscholar.org For example, modeling the C-H activation step in a late-stage deuteration synthesis can help optimize reaction conditions. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time. By incorporating isotopic masses, these simulations can predict how deuteration affects the conformational dynamics of the butyric acid chain or the rotational freedom of the phenyl group. This is particularly relevant for understanding how the molecule packs in a thin film and interacts with neighboring molecules at an interface.

| Computational Method | Predicted Isotopic Effect | Relevance to (6,6)-Pentadeuterophenyl C61 Butyric Acid |

| Density Functional Theory (DFT) | Changes in vibrational frequencies (IR/Raman) | Correlating spectra with structure; Identifying specific vibrational modes. |

| Kinetic Isotope Effects (KIEs) | Predicting reaction rates and mechanisms; Guiding synthetic strategies. | |

| Molecular Dynamics (MD) | Altered molecular motion and dynamics | Understanding thin-film packing and interfacial behavior. |

| Kinetic Modeling | Influence on reaction pathways and stability | Predicting enhanced chemical stability against degradation. |

Application of (6,6)-Pentadeuterophenyl C61 Butyric Acid Methyl Ester in Studying Interfacial Phenomena in Emerging Organic Materials (e.g., Perovskite Interfaces)

The interface between the electron transport layer (ETL) and the active perovskite layer is critical to the performance and stability of perovskite solar cells. rug.nlnih.gov Fullerene derivatives like PCBM are commonly used as ETLs because they can passivate surface defects and efficiently extract electrons. rug.nl However, precisely characterizing the structure and composition of this buried interface is extremely challenging.

This is where (6,6)-Pentadeuterophenyl C61 butyric acid methyl ester becomes an invaluable tool, particularly when combined with Neutron Reflectometry (NR). NR is a powerful technique for obtaining high-resolution, nanoscale information about the structure and composition of thin films and interfaces. arxiv.orgyork.ac.ukbitp.kiev.ua By measuring how a beam of neutrons reflects off a multilayered sample, one can construct a detailed profile of the scattering length density (SLD) perpendicular to the surface.

The use of a deuterated PCBM layer creates a strong neutron contrast against a standard, proton-containing perovskite layer. This allows NR to precisely determine:

Interfacial Broadening: The degree of intermixing between the PCBM and perovskite layers can be quantified. This is crucial as some interdiffusion can be beneficial for performance, but excessive mixing can be detrimental. researchgate.net

Vertical Phase Segregation: It can reveal if the PCBM forms a uniform layer or if it segregates vertically, with different concentrations at the perovskite interface versus the electrode interface. Studies on polymer/fullerene blends have shown that PCBM can enrich at the substrate interface. researchgate.net NR with deuterated PCBM can confirm if this occurs in perovskite systems.

Film Porosity and Density: NR, especially when combined with X-ray Reflectivity, can help build a three-phase model (e.g., perovskite, PCBM, and voids) to accurately determine the density and potential porosity of the interfacial layers, which can impact charge transport. researchgate.net